molecular formula C14H20O2 B14758470 Cyclohexyl-(2-methoxyphenyl)methanol

Cyclohexyl-(2-methoxyphenyl)methanol

Cat. No.: B14758470
M. Wt: 220.31 g/mol
InChI Key: AYEAPTYFAIKUKZ-UHFFFAOYSA-N
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Description

Cyclohexyl-(2-methoxyphenyl)methanol (IUPAC name: α-cyclohexyl-2-methoxybenzyl alcohol) is a secondary alcohol featuring a cyclohexyl group attached to a 2-methoxyphenyl-substituted methanol moiety. Its molecular formula is C₁₄H₁₈O₂ (inferred from structural analogs in and ), with a molecular weight of approximately 218.29 g/mol. The compound’s structure combines aromatic (2-methoxyphenyl) and alicyclic (cyclohexyl) components, which influence its physicochemical and biological properties. Key synonyms include:

  • Cyclohexylphenylmethanol
  • α-Cyclohexyl-2-methoxybenzyl alcohol
  • Methanol, cyclohexyl-(2-methoxyphenyl)- .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

cyclohexyl-(2-methoxyphenyl)methanol

InChI

InChI=1S/C14H20O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11,14-15H,2-4,7-8H2,1H3

InChI Key

AYEAPTYFAIKUKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl-(2-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-methoxybenzaldehyde, followed by reduction of the resulting intermediate. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction step efficiently .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl-(2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed:

Scientific Research Applications

Cyclohexyl-(2-methoxyphenyl)methanol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl-(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by occupying the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexylmethanol (Cyclohexanemethanol)

  • Molecular Formula : C₇H₁₄O
  • Molecular Weight : 114.19 g/mol .
  • Structure : A simple alicyclic alcohol lacking aromatic substituents.
  • Properties :
    • Boiling point: 66°C at 0.67 kPa .
    • Water solubility: Insoluble .
    • Density: 0.93 g/cm³ .
  • Applications : Primarily used as a research intermediate .

Comparison :

  • Cyclohexyl-(2-methoxyphenyl)methanol has a higher molecular weight and reduced hydrophilicity due to the bulky 2-methoxyphenyl group. This aromatic substitution likely enhances binding affinity in biological systems compared to the simpler cyclohexylmethanol.

2-[(2-Methoxyphenyl)methyl]cyclohexanone

  • Molecular Formula : C₁₄H₁₆O₂
  • Molecular Weight : 216.28 g/mol .
  • Structure: A cyclohexanone derivative with a 2-methoxybenzyl substituent.
  • Key Difference: The ketone group replaces the alcohol functional group in this compound.

Comparison :

  • Reactivity profiles also differ, with the alcohol being more prone to esterification or oxidation.

Cyclohexyl(phenyl)methanol

  • Molecular Formula : C₁₃H₁₈O
  • Molecular Weight : 190.28 g/mol .
  • Structure : Lacks the 2-methoxy substituent on the phenyl ring.
  • Properties :
    • Aromatic rings: 1; Rotatable bonds: 2 .

Comparison :

  • For instance, the methoxy group in this compound may enhance binding to receptors sensitive to electron-donating substituents.

HBK Series Piperazine Derivatives

  • Examples : HBK14–HBK19 ().
  • Structure: Piperazine cores with phenoxyalkyl and 2-methoxyphenyl groups.
  • Key Feature: These compounds integrate nitrogen-containing heterocycles, unlike this compound.

Comparison :

  • The HBK compounds are designed for pharmacological activity (e.g., receptor modulation) due to their piperazine moieties . This compound, lacking a basic nitrogen, may exhibit distinct pharmacokinetic profiles, such as reduced blood-brain barrier penetration.

Cyclohexylphenols (Regulated Analogs)

  • Examples : CP 47,497 ().
  • Structure: 2-(3-hydroxycyclohexyl)phenol derivatives with alkyl substitutions.

Comparison :

  • This compound differs by having a methanol bridge instead of a direct phenol linkage. This structural variation likely avoids the regulatory restrictions associated with cyclohexylphenols while retaining some aromatic-alicyclic synergy.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₁₄H₁₈O₂ ~218.29 Alcohol, Methoxy, Aromatic Potential pharmaceutical intermediate
Cyclohexylmethanol C₇H₁₄O 114.19 Alcohol Research intermediate
2-[(2-Methoxyphenyl)methyl]cyclohexanone C₁₄H₁₆O₂ 216.28 Ketone, Methoxy, Aromatic Synthetic intermediate
Cyclohexyl(phenyl)methanol C₁₃H₁₈O 190.28 Alcohol, Aromatic Ligand in metal complexes
HBK15 (Example) C₂₂H₂₇ClN₂O₃ 402.91 Piperazine, Chlorophenoxy Pharmacological activity

Research Implications and Challenges

  • Synthetic Complexity: this compound’s synthesis may require multi-step routes involving Friedel-Crafts alkylation or Grignard reactions, similar to methods for cyclohexylphenols .
  • Biological Activity : The 2-methoxy group could enhance interactions with serotonin or adrenergic receptors, as seen in HBK compounds .
  • Solubility Limitations: Like cyclohexylmethanol, its alicyclic-aromatic structure may limit aqueous solubility, necessitating formulation innovations .

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